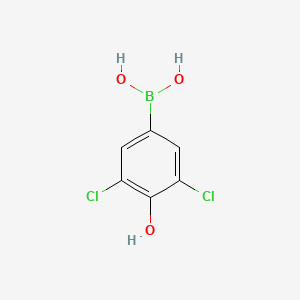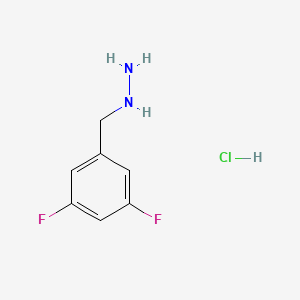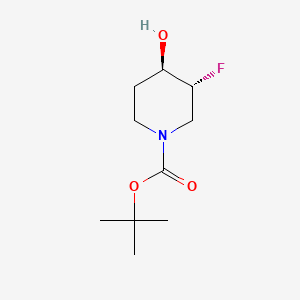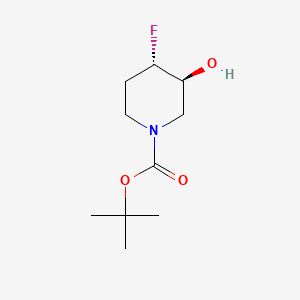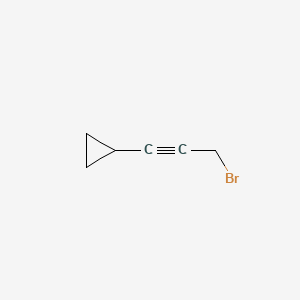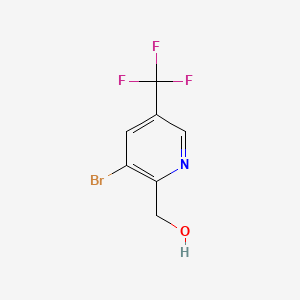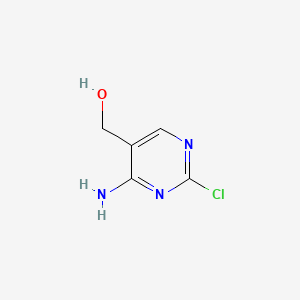
(4-アミノ-2-クロロピリミジン-5-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2-chloropyrimidin-5-yl)methanol is a chemical compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 g/mol . This compound is characterized by the presence of an amino group, a chlorine atom, and a hydroxymethyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
(4-Amino-2-chloropyrimidin-5-yl)methanol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-chloropyrimidin-5-yl)methanol typically involves the reaction of 2,4-dichloropyrimidine with ammonia, followed by the reduction of the resulting 4-amino-2-chloropyrimidine with a suitable reducing agent such as sodium borohydride . The reaction conditions generally include a solvent like ethanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for (4-Amino-2-chloropyrimidin-5-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
(4-Amino-2-chloropyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, amines.
Major Products Formed
The major products formed from these reactions include:
Oxidation: (4-Amino-2-chloropyrimidin-5-yl)carboxylic acid.
Reduction: (4-Amino-2-chloropyrimidin-5-yl)methanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
作用機序
The mechanism of action of (4-Amino-2-chloropyrimidin-5-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved include enzyme inhibition and modulation of receptor activity .
類似化合物との比較
Similar Compounds
2-Amino-4-chloropyrimidine: Similar structure but lacks the hydroxymethyl group.
4-Amino-5-bromo-2-chloropyrimidine: Similar structure but has a bromine atom instead of a hydroxymethyl group.
Uniqueness
(4-Amino-2-chloropyrimidin-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
特性
IUPAC Name |
(4-amino-2-chloropyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1,10H,2H2,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJIJAPATQZNDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)
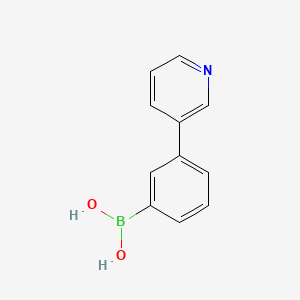
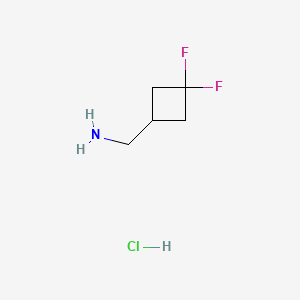
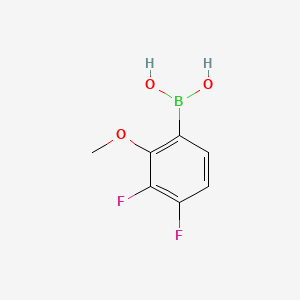
![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/new.no-structure.jpg)
